

Technical Support Center: Managing Sor-c13 Induced Hypocalcemia in Mice

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Compound of Interest					
Compound Name:	Sor-c13				
Cat. No.:	B610925	Get Quote			

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing hypocalcemia in mice induced by the investigational drug **Sor-c13**. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Sor-c13 and how does it cause hypocalcemia?

Sor-c13 is an investigational synthetic peptide that acts as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 6 (TRPV6) calcium channel.[1][2] TRPV6 channels are highly expressed in certain tumors, such as ovarian and pancreatic cancer, and play a role in calcium uptake by cancer cells.[1][3] By inhibiting TRPV6, **Sor-c13** aims to reduce cancer cell proliferation and induce apoptosis by limiting their calcium supply.[2][4]

Hypocalcemia, a lowering of calcium levels in the blood, is a potential side effect of **Sor-c13** treatment. This occurs because TRPV6 channels are also involved in calcium absorption in the intestine.[5] Inhibition of these channels can lead to a transient decrease in systemic calcium levels. In a Phase I human clinical trial, transient, asymptomatic Grade 2 hypocalcemia was observed as a dose-limiting toxicity.[6][7]

Q2: What are the clinical signs of hypocalcemia in mice?



While mild hypocalcemia may be asymptomatic, more severe cases in rodents can manifest with neuromuscular signs. Researchers should be vigilant for the following signs in mice treated with **Sor-c13**:

- · Muscle tremors or twitching
- Piloerection (hair standing on end)
- Ataxia (uncoordinated movements)
- · Lethargy or reduced activity
- Seizures in severe cases

It is crucial to closely monitor animals for these signs, especially during the initial hours following **Sor-c13** administration.

Q3: How can I monitor serum calcium levels in mice during my experiment?

Regular monitoring of serum calcium is essential. Blood samples can be collected via standard methods such as tail vein, saphenous vein, or terminal cardiac puncture. Serum calcium levels can be measured using a variety of commercially available assays, including colorimetric assays or atomic absorption spectrophotometry.[8] It is recommended to establish a baseline calcium level for each mouse before initiating treatment with **Sor-c13**.

Troubleshooting Guide

Issue: I have administered **Sor-c13** to my mice and am concerned about potential hypocalcemia. What is the first step?

Solution:

- Observe the mice closely for any clinical signs of hypocalcemia as listed in FAQ 2.
- Collect a blood sample to measure serum calcium levels. A significant drop from baseline levels would confirm hypocalcemia.



 Be prepared to intervene with calcium supplementation if necessary, as outlined in the protocols below.

Issue: My mouse is showing signs of hypocalcemia after **Sor-c13** administration. What is the immediate course of action?

Solution:

If a mouse is symptomatic, immediate intervention is required.

- Administer a bolus of calcium gluconate. The appropriate dosage will need to be determined
 for your specific experimental model, but a common starting point is 1 ml/kg of a 10%
 calcium gluconate solution administered intravenously or intraperitoneally.
- Monitor the mouse continuously for resolution of symptoms.
- Follow up with maintenance calcium and vitamin D supplementation in the diet or drinking water to prevent recurrence.

Experimental Protocols & Data Sor-c13 Dosage Information

While specific dose-response data for **Sor-c13** induced hypocalcemia in mice is not readily available in the public domain, data from human clinical trials and preclinical toxicology studies in other species can provide a reference point. Researchers should perform a dose-escalation study in a small cohort of mice to determine the optimal therapeutic dose with manageable hypocalcemia.



Study Type	Species	Dosage	Observations	Reference
Phase I Clinical Trial	Human	1.375 - 6.2 mg/kg (IV)	Transient, asymptomatic Grade 2 hypocalcemia observed as a dose-limiting toxicity.	[6][7]
Preclinical Toxicology	Rat	Up to 200 mg/kg/day	No Observable Adverse Effect Level (NOAEL) established.	[1]
Preclinical Toxicology	Dog	Up to 20 mg/kg	No Observable Adverse Effect Level (NOAEL) established.	[1]

Sample Protocol for Calcium and Vitamin D Supplementation in Mice

This protocol is a general guideline and should be optimized for your specific experimental needs.



Supplement	Route of Administration	Preventative Dosage (in diet)	Therapeutic Dosage (in drinking water)	Notes
Calcium	Diet or Drinking Water	1% calcium in standard chow	0.5-1% calcium gluconate	Ensure thorough mixing in diet or complete dissolution in water.
Vitamin D3 (Cholecalciferol)	Diet or Drinking Water	1,000 - 2,000 IU/kg of diet	150-600 IU/day in drinking water	Vitamin D enhances intestinal calcium absorption.

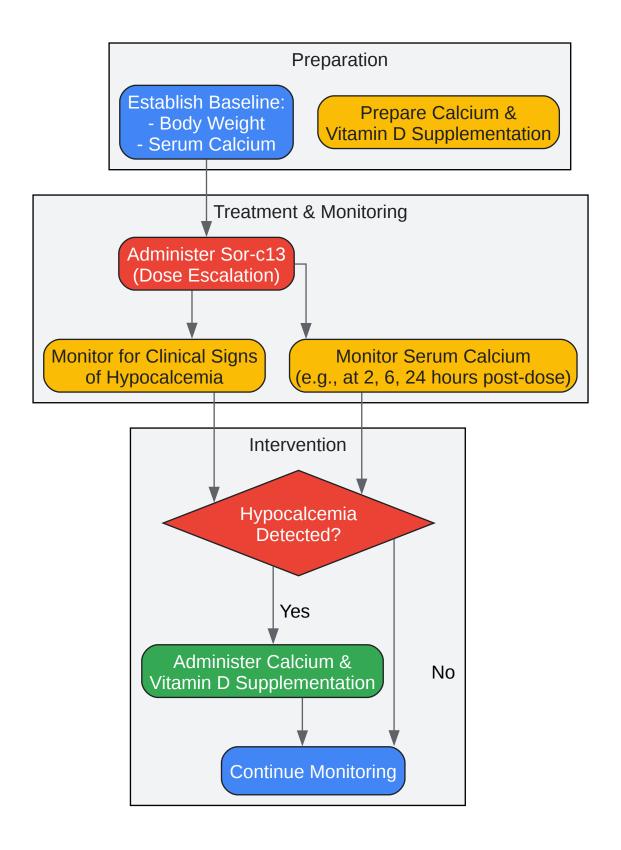
It is critical to note that these are starting recommendations. The optimal supplementation strategy will depend on the dose of **Sor-c13** used, the strain of mice, and the baseline diet.

Visualizations Signaling Pathway of Sor-c13 Induced Hypocalcemia









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